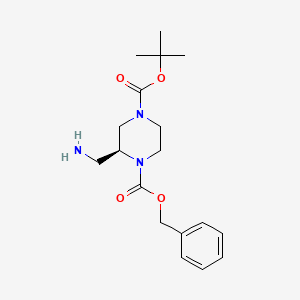

(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazine derivatives, such as di-tert-butyl piperazine-1,4-dicarboxylate , are often used as intermediates in the synthesis of various organic compounds. They have a wide range of applications in medicinal chemistry due to their conformational flexibility and the ability to form hydrogen bonds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the piperazine ring. For example, the molecule of one derivative was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. For example, di-tert-butyl piperazine-1,4-dicarboxylate has a molecular formula of C14H26N2O4 and an average mass of 286.367 Da .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Biologically Active Compounds : It is used as an intermediate in the synthesis of biologically active compounds, particularly benzimidazole derivatives (Liu Ya-hu, 2010).

- Development of Titanium Imido Complexes : Piperazine derivatives are integral in creating new titanium imido complexes with potential applications in organometallic chemistry (Julian Lloyd et al., 1999).

- Crystal Structure Analysis : The compound is used in studies involving crystal structure analysis to understand molecular conformations and interactions (B. Kulkarni et al., 2016).

Biological and Pharmacological Studies

- Antimalarial Activity : Certain derivatives have shown potential as anti-malarial agents, indicating their applicability in medicinal chemistry for drug development (W. Cunico et al., 2009).

- Antibacterial and Antifungal Properties : Some derivatives exhibit moderate antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Ashwini Gumireddy et al., 2021).

- Inhibition of Human Breast Cancer Cell Proliferation : Piperazine derivatives, including those related to (S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, have been investigated for their efficacy in inhibiting breast cancer cell proliferation (C. Ananda Kumar et al., 2007).

Material Science and Catalysis

- Synthesis of Novel Quinones : Piperazine derivatives are used in the synthesis of novel benzoquinones, which are important in various chemical industries (Y. A. Sayapin et al., 2016).

- Applications in Mixed Ligand Concepts : These compounds are used in developing mixed ligand concepts, with potential applications in coordination chemistry and catalysis (S. Mundwiler et al., 2004).

Mechanism of Action

The mechanism of action of piperazine derivatives can vary greatly depending on the specific compound and its biological target. Some piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2S)-2-(aminomethyl)piperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAFWAIJOIWWEZ-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2468675.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2468682.png)

![3-[2-(4-Methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2468684.png)

![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2468685.png)

![7-(3-chloro-2-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2468694.png)